![molecular formula C13H14O B14299201 6-Ethoxy-5H-benzo[7]annulene CAS No. 112270-47-0](/img/structure/B14299201.png)
6-Ethoxy-5H-benzo[7]annulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-5H-benzo7annulene is a chemical compound belonging to the benzoannulene family. This compound is characterized by its unique structure, which includes an ethoxy group attached to the benzoannulene core. Benzoannulenes are known for their aromatic properties and have been studied for various applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-5H-benzo7annulene typically involves the following steps:
Formation of the Benzoannulene Core: The benzoannulene core can be synthesized through a series of cyclization reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclic structure.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction. This involves reacting the benzoannulene core with an ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of 6-Ethoxy-5H-benzo7annulene may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-5H-benzo7annulene can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzoannulene core can be reduced to form a dihydro derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ethoxybenzoic acid or ethoxybenzaldehyde.
Reduction: Formation of dihydro-6-ethoxy-5H-benzoannulene.
Substitution: Formation of various substituted benzoannulenes depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-5H-benzo7annulene has been studied for various scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a selective estrogen receptor degrader (SERD), which can be used in the treatment of hormone-dependent cancers such as breast cancer.
Materials Science: The aromatic properties of benzoannulenes make them suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study the interactions of aromatic compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 6-Ethoxy-5H-benzo7annulene as a selective estrogen receptor degrader involves binding to the estrogen receptor and promoting its degradation. This process inhibits the receptor’s ability to activate gene transcription, thereby reducing the proliferation of hormone-dependent cancer cells . The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in the regulation of gene expression and cellular proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-benzo7annulene : This compound lacks the ethoxy group but shares the benzoannulene core structure.
- 6-Methoxy-5H-benzo7annulene : Similar to 6-Ethoxy-5H-benzo7annulene but with a methoxy group instead of an ethoxy group.
Uniqueness
6-Ethoxy-5H-benzo7annulene is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its binding affinity to biological targets.
Properties
CAS No. |
112270-47-0 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-ethoxy-5H-benzo[7]annulene |
InChI |
InChI=1S/C13H14O/c1-2-14-13-9-5-8-11-6-3-4-7-12(11)10-13/h3-9H,2,10H2,1H3 |
InChI Key |
PNPKFWXUEWGNQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


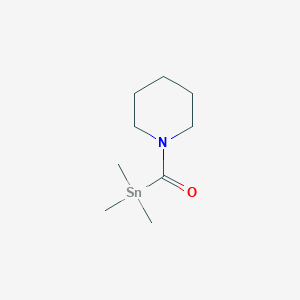
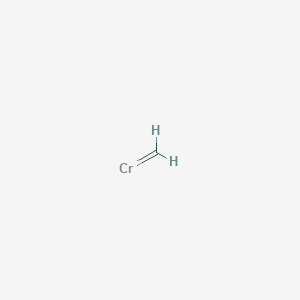
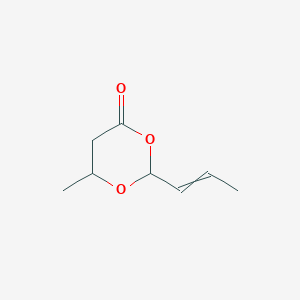
![5-{1-[(Prop-2-yn-1-yl)oxy]ethyl}bicyclo[2.2.1]hept-2-ene](/img/structure/B14299144.png)
![N-[Di(pyridin-2-yl)methylidene]guanidine](/img/structure/B14299154.png)
![{[(1-Chloroethylidene)amino]oxy}(ethoxymethyl)oxophosphanium](/img/structure/B14299159.png)
![Benzene, 1,1'-[1-methoxy-2-(phenylseleninyl)ethylidene]bis-](/img/structure/B14299160.png)
![[(Octadecylamino)methyl]phosphonic acid](/img/structure/B14299165.png)


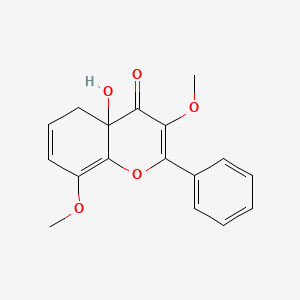
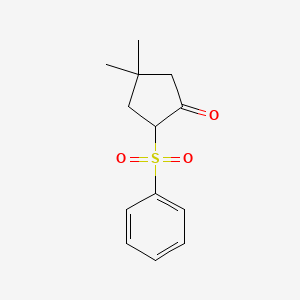
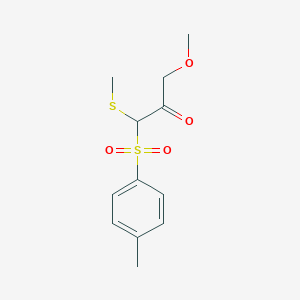
silane](/img/structure/B14299212.png)
